molecular formula C14H14N2O2S2 B2858374 N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895483-50-8

N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2858374
CAS RN: 895483-50-8
M. Wt: 306.4
InChI Key: YLKBYRKGVSFLFK-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide, also known as AMT, is a thiazole derivative that has been extensively studied for its potential use in scientific research. AMT is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in various biological processes.

Scientific Research Applications

Pharmacological Interactions and Toxicology

Chemical Interactions and Metabolism : Studies on compounds like acetaminophen (paracetamol) provide insights into the complex metabolic pathways and the production of toxic metabolites such as N-acetyl-p-benzoquinone imine (NAPQI). These metabolites can cause acute liver failure and other toxic effects, indicating the importance of understanding chemical interactions and toxicity profiles for new compounds (Brune, Renner, & Tiegs, 2015).

Pharmacological Benefits and Risks : The therapeutic applications and potential risks of compounds like N-acetylcysteine (NAC) in treating acetaminophen toxicity highlight the dual nature of chemical agents. NAC's role in detoxification through mechanisms such as enhancing glutathione synthesis underscores the critical balance between beneficial and adverse effects in drug development (Marzullo, 2005).

Therapeutic Mechanisms and Potential

Antioxidant Properties and Mechanisms : The antioxidant properties of compounds like N-acetylcysteine (NAC) serve as a basis for exploring new therapeutic agents. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways offers a template for studying how N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide might influence similar pathways (Minarini et al., 2017).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-9-13(10(2)17)20-14(15-9)16-12(18)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKBYRKGVSFLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide

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